4-(Benzyloxy)-1-methyl-2-pyridone

Description

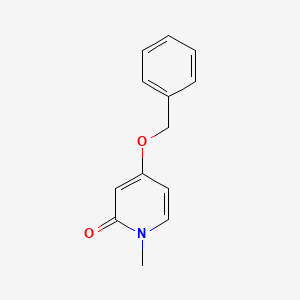

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-phenylmethoxypyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14-8-7-12(9-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZNRLNERQOPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546023 | |

| Record name | 4-(Benzyloxy)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53937-03-4 | |

| Record name | 1-Methyl-4-(phenylmethoxy)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53937-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document details the established synthetic pathways, experimental protocols, and quantitative data to support researchers in the preparation of this compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a substituted pyridone core, makes it a versatile building block for the development of novel therapeutic agents. The synthesis of this compound typically proceeds through a two-step sequence involving the preparation of a 4-substituted-2-pyridone intermediate followed by selective alkylation. This guide will focus on a common and effective synthetic route: the O-benzylation of 4-hydroxy-2-pyridone, followed by the N-methylation of the resulting 4-(benzyloxy)-2(1H)-pyridone.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved through the following two-step process:

-

O-Benzylation: The hydroxyl group of a 4-hydroxy-2-pyridone derivative is protected with a benzyl group to form 4-(benzyloxy)-2(1H)-pyridone.

-

N-Methylation: The nitrogen atom of the pyridone ring is then methylated to yield the final product, this compound.

Controlling the regioselectivity of the alkylation steps is crucial to avoid the formation of undesired O-alkylated byproducts during the N-methylation step.

An In-depth Technical Guide on the Chemical Properties of 4-(Benzyloxy)-1-methyl-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-1-methyl-2-pyridone is a pyridinone derivative of significant interest in medicinal chemistry and drug discovery. The pyridinone scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, compiled from available chemical literature and supplier data. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide extrapolates information from its parent compound, 4-(Benzyloxy)-2(1H)-pyridone, to provide a thorough understanding of its chemical profile.

Chemical and Physical Properties

This compound is a solid, organic compound. Its core structure consists of a pyridinone ring N-methylated at position 1, with a benzyloxy group attached at position 4. This substitution pattern is crucial for its potential biological activity and physicochemical properties.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(Benzyloxy)-1-methylpyridin-2(1H)-one | N/A |

| CAS Number | 53937-03-4 | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 215.25 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | General chemical knowledge |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is scarce. However, based on the analysis of its structural fragments (benzyloxy group, 1-methyl-2-pyridone core), the expected spectral characteristics can be predicted. Commercial suppliers may provide specific analytical data upon request.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Bands |

| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~3.5 ppm), the benzylic CH₂ group (singlet, ~5.0 ppm), aromatic protons of the benzyl group (multiplet, ~7.3-7.5 ppm), and pyridone ring protons. |

| ¹³C NMR | Resonances for the N-methyl carbon, benzylic carbon, aromatic carbons of the benzyl group, and carbons of the pyridinone ring, including the carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for C=O (carbonyl) stretching of the pyridone ring (~1650 cm⁻¹), C-O-C (ether) stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 215.25. Fragmentation patterns would likely involve the loss of the benzyl group or other fragments from the pyridone ring. |

Synthesis and Reactivity

The synthesis of this compound typically involves the N-methylation of its precursor, 4-(Benzyloxy)-2(1H)-pyridone. This reaction is a common transformation in heterocyclic chemistry.

General Synthesis Pathway

The primary route to this compound is through the alkylation of 4-(Benzyloxy)-2(1H)-pyridone.

Caption: General synthesis of this compound.

Experimental Protocol: N-methylation of 4-(Benzyloxy)-2(1H)-pyridone (Exemplary)

While a specific, published protocol for the target molecule is not available, the following is a general procedure based on standard methylation of N-heterocycles.

-

Reaction Setup: To a solution of 4-(Benzyloxy)-2(1H)-pyridone in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate or sodium hydride).

-

Addition of Methylating Agent: Stir the mixture at room temperature and add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridinone scaffold is a well-established pharmacophore in drug discovery, known for its diverse biological activities.[1] These compounds can act as bioisosteres for amides and other heterocyclic systems, and their physicochemical properties can be fine-tuned through substitution.

Although specific biological activities for this compound are not extensively documented in public literature, its structural motifs suggest potential for various therapeutic applications. The benzyloxy group can be involved in hydrophobic interactions with biological targets, while the pyridone core can participate in hydrogen bonding.

Potential Therapeutic Areas

Pyridinone derivatives have been investigated for a wide range of activities, including:

-

Anticancer agents

-

Anti-inflammatory agents

-

Antiviral and antimicrobial agents

-

Central nervous system (CNS) active agents

The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic value.

Caption: Role in a typical drug discovery workflow.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Handling Precautions:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

IF ON SKIN: Wash with plenty of soap and water.[2]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Store in a dry, well-ventilated place at room temperature.[2]

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. While comprehensive public data on its specific properties and biological activities are limited, its structural relationship to the well-studied pyridinone class of compounds suggests it is a promising scaffold for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery. Researchers are encouraged to consult commercial suppliers for specific analytical data and to follow appropriate safety protocols when handling this compound.

References

In-Depth Technical Guide: Characterization of 4-(Benzyloxy)-1-methyl-2-pyridone (CAS Number: 53937-03-4)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound 4-(benzyloxy)-1-methyl-2-pyridone (CAS 53937-03-4) is exceptionally limited. This guide compiles the available data and provides logical, extrapolated protocols and contextual information based on closely related compounds. The experimental procedures outlined herein are theoretical and require laboratory validation.

Core Compound Identification and Properties

This compound is a pyridone derivative. Pyridones are a class of heterocyclic compounds that are constituents in various biologically active molecules. The presence of a benzyloxy group often imparts lipophilicity, which can influence a molecule's pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53937-03-4 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₃H₁₃NO₂ | Chemical Supplier Catalogs |

| Molecular Weight | 215.25 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | 4-(Benzyloxy)-1-methylpyridin-2(1H)-one | Chemical Supplier Catalogs |

| Physical Form | Solid (predicted) | Inferred from related compounds |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

| Solubility | No data available | N/A |

Note on a Related Compound: It is crucial to distinguish the target compound from the structurally similar 4-benzyloxy-2(1H)-pyridone (CAS: 53937-02-3) . This N-unmethylated analog has a reported melting point of 201-203 °C[1].

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not available in the public domain, a logical synthetic route would involve the N-methylation of its precursor, 4-benzyloxy-2(1H)-pyridone. Below are detailed, generalized protocols for the synthesis of the precursor and its subsequent methylation.

Synthesis of 4-Benzyloxy-2(1H)-pyridone (CAS: 53937-02-3)

A documented method for synthesizing the precursor involves the rearrangement of 4-benzyloxypyridine-N-oxide.[1]

Experimental Protocol: Synthesis of 4-Benzyloxy-2(1H)-pyridone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-benzyloxypyridine-N-oxide (1 equivalent) in acetic anhydride (approximately 6 mL per gram of starting material).

-

Heating: Heat the reaction mixture to reflux and maintain for 1.5 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the acetic anhydride.

-

Dissolve the residue in a solvent mixture of ethyl acetate and methanol (e.g., 15:1 ratio).

-

Stir the solution at 60 °C for 2 hours.

-

-

Isolation and Purification:

-

Cool the solution to room temperature to allow for precipitation of the product.

-

Collect the solid by filtration.

-

Concentrate the filtrate to obtain a second crop of the product.

-

Combine the crude products and purify by recrystallization from a suitable solvent system like methanol/ethyl acetate to yield pure 4-benzyloxy-2(1H)-pyridone.[1]

-

Proposed Synthesis of this compound (CAS: 53937-03-4)

The synthesis of the target compound can be logically achieved through the N-methylation of 4-benzyloxy-2(1H)-pyridone. General methods for the N-alkylation of pyridones often employ a base and a methylating agent.

Experimental Protocol: N-methylation of 4-Benzyloxy-2(1H)-pyridone

-

Reaction Setup: To a solution of 4-benzyloxy-2(1H)-pyridone (1 equivalent) in a dry, polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride, 1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the pyridone anion.

-

Methylation: Add a methylating agent, such as methyl iodide (1.2 equivalents), dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Isolation and Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

-

Spectroscopic and Analytical Characterization

No publicly available spectroscopic data (NMR, MS, IR) for this compound has been identified. Chemical suppliers indicate that such data may be available upon request. For research purposes, the following analytical methods would be essential for the structural confirmation and purity assessment of the synthesized compound.

Table 2: Recommended Analytical Characterization Methods

| Technique | Purpose |

| ¹H NMR | To determine the proton environment, including the presence and integration of the N-methyl group, benzylic protons, and aromatic protons. |

| ¹³C NMR | To identify the number of unique carbon atoms and confirm the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the pyridone ring. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. |

Biological Activity and Signaling Pathways

As of the date of this document, there are no published research articles detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound (CAS 53937-03-4).

However, the pyridone and benzyloxy moieties are present in numerous compounds with diverse pharmacological activities. Related structures have been investigated for roles as:

-

Enzyme Inhibitors: Various pyridone derivatives have been explored as inhibitors of enzymes such as matrix metalloproteinases and kinases.

-

Anticancer Agents: The pyridone scaffold is a common feature in molecules designed as anticancer agents.

-

Central Nervous System (CNS) Agents: Some pyridone derivatives have shown activity at CNS targets.

Any investigation into the biological effects of this compound would require initial screening in relevant biological assays.

Visualizations

Due to the lack of specific experimental workflows or defined biological pathways for this compound, the following diagrams illustrate the proposed synthetic logic.

Caption: Proposed two-step synthesis of this compound.

Caption: Logical workflow for synthesis, purification, and analysis.

Conclusion

This compound (CAS 53937-03-4) is a chemical entity with a significant lack of characterization in publicly accessible scientific literature. While its basic chemical identity is established, detailed experimental data on its synthesis, physical properties, and biological activity are absent. This guide provides a framework based on established chemical principles and data from closely related analogs to aid researchers in the synthesis and characterization of this compound. Any further investigation will necessitate de novo synthesis and comprehensive analytical and biological evaluation.

References

An In-depth Technical Guide to 4-(Benzyloxy)-1-methyl-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-1-methyl-2-pyridone, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific N-methylated derivative, this guide also extensively covers its immediate precursor, 4-Benzyloxy-2(1H)-pyridone, to provide a thorough understanding of its synthesis, properties, and potential biological context.

Nomenclature and Structure

The compound "this compound" is systematically named according to IUPAC nomenclature. The pyridone ring is numbered starting from the nitrogen atom as position 1.

-

IUPAC Name: 4-(Benzyloxy)-1-methylpyridin-2(1H)-one

-

Synonyms: 4-(Phenylmethoxy)-1-methyl-2(1H)-pyridinone

-

Molecular Formula: C₁₃H₁₃NO₂

-

Molecular Weight: 215.25 g/mol

The structure consists of a pyridin-2-one core, which is a six-membered aromatic ring containing a nitrogen atom and a ketone group. A methyl group is attached to the nitrogen at position 1, and a benzyloxy group (a benzyl group linked via an oxygen atom) is attached at position 4.

Chemical Structure:

(Note: This is a 2D representation. Ph represents a phenyl group.)

Physicochemical Properties

Detailed experimental data for this compound is not widely available. However, the properties of its non-N-methylated precursor, 4-Benzyloxy-2(1H)-pyridone, are well-documented and provide a useful reference.

| Property | Value (for 4-Benzyloxy-2(1H)-pyridone) | Reference |

| CAS Number | 53937-02-3 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2] |

| Molecular Weight | 201.22 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 201-203 °C | [1][3] |

| InChI Key | DOVNUEPFPBWTSV-UHFFFAOYSA-N | [1] |

| SMILES | O=C1NC=CC(OCc2ccccc2)=C1 | [1] |

The N-methylation from the precursor to the target compound would be expected to slightly increase the molecular weight and may decrease the melting point due to the disruption of intermolecular hydrogen bonding.

Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the precursor 4-Benzyloxy-2(1H)-pyridone, followed by its N-methylation.

Synthesis of 4-Benzyloxy-2(1H)-pyridone

A common method for the synthesis of 4-Benzyloxy-2(1H)-pyridone involves the rearrangement of 4-benzyloxypyridine-N-oxide.[3]

Experimental Protocol:

-

Reaction Setup: 4-Benzyloxypyridine-N-oxide (24.8 g, 123 mmol) is added to acetic anhydride (150 mL).[3]

-

Heating: The mixture is heated to reflux and maintained for 1.5 hours.[3]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.[3]

-

Purification: The residue is dissolved in a mixture of ethyl acetate (150 mL) and methanol (10 mL) and stirred at 60 °C for 2 hours. After cooling, the precipitated solid is collected by filtration. Further concentration of the filtrate may yield additional product. The crude products are combined and purified by recrystallization from a methanol/ethyl acetate mixture to yield pure 4-benzyloxy-2(1H)-pyridone.[3]

N-methylation of 4-Benzyloxy-2(1H)-pyridone

The N-alkylation of 2-pyridones is a well-established transformation. A general procedure for the N-methylation would involve the deprotonation of the pyridone nitrogen followed by reaction with a methylating agent.

General Experimental Protocol:

-

Deprotonation: To a solution of 4-Benzyloxy-2(1H)-pyridone in a suitable anhydrous solvent (e.g., DMF or THF), a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is added at 0 °C.[3] The mixture is stirred for a short period to allow for the formation of the pyridone anion.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is scarce, the 2-pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] Derivatives of 4-hydroxy-2-pyridone have demonstrated a variety of biological activities.

-

Antimicrobial and Antifungal Activity: Some 4-hydroxy-2-pyridone alkaloids have shown antimicrobial activities against pathogens such as Staphylococcus aureus and Candida albicans.[5]

-

Cytotoxic Activity: Certain derivatives have exhibited cytotoxic effects against various human cancer cell lines, indicating potential for development as anticancer agents.[4][5]

-

Enzyme Inhibition: The broader class of pyridones has been explored for the inhibition of various enzymes. For instance, derivatives of 4-(4-benzyloxy)phenoxypiperidines have been synthesized and evaluated as inhibitors of Lysine-specific demethylase 1 (LSD1), a target in cancer therapy.[6]

The benzyloxy group at the 4-position can serve as a protecting group for the 4-hydroxy functionality, which is often crucial for biological activity. The N-methyl group can influence the compound's solubility, metabolic stability, and binding affinity to target proteins.[4]

Visualizations

The following diagrams illustrate the proposed synthetic workflow for this compound.

Caption: Proposed two-step synthesis of this compound.

Conclusion

This compound is a derivative of the medicinally important 2-pyridone scaffold. While direct experimental data for this compound is limited, its synthesis can be readily achieved from its precursor, 4-Benzyloxy-2(1H)-pyridone, via N-methylation. The biological activities exhibited by related compounds suggest that this compound and its analogues are promising candidates for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize and evaluate the specific biological profile of this compound.

References

- 1. 4-Benzyloxy-2(1H)-pyridone 99 53937-02-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 4-BENZYLOXY-2(1 H)-PYRIDONE | 53937-02-3 [chemicalbook.com]

- 4. 4-Benzyloxy-2-(1H)-pyridone | 53937-02-3 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 4-(Benzyloxy)-1-methyl-2-pyridone in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-(Benzyloxy)-1-methyl-2-pyridone, a heterocyclic compound of increasing interest in the field of medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its emerging role as a versatile scaffold and key intermediate in the design and development of novel therapeutic agents. This document aims to be a comprehensive resource, providing detailed experimental protocols, quantitative data on related bioactive molecules, and a clear visualization of its synthetic utility.

Introduction to the Pyridinone Scaffold

Pyridinone derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Their ability to act as both hydrogen bond donors and acceptors, coupled with their capacity to serve as bioisosteres for amides, phenyls, and other heterocyclic rings, makes them highly valuable in drug design.[3] The 2-pyridone and 4-pyridone isomers are the most common, with the 2-pyridone form being particularly favored under physiological conditions.[1][2] This scaffold is present in FDA-approved drugs such as the antifungal agent Ciclopirox, the anti-HIV drug Doravirine, and the iron chelator Deferiprone, highlighting its therapeutic significance.[1]

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. The first step involves the synthesis of 4-hydroxy-1-methyl-2-pyridone, which is then followed by the benzylation of the 4-hydroxy group.

Synthesis of the Precursor: 4-Hydroxy-1-methyl-2-pyridone

The precursor, 4-hydroxy-1-methyl-2-pyridone, can be synthesized from commercially available starting materials. While various methods exist for the synthesis of substituted pyridones, a common route involves the cyclization of appropriate precursors.[4][5]

Benzylation of 4-Hydroxy-1-methyl-2-pyridone

The introduction of the benzyl group at the 4-position is a crucial step. The alkylation of pyridones can occur at either the nitrogen or the oxygen atom, leading to N-alkylated or O-alkylated products, respectively.[6][7] Selective O-alkylation can be achieved under specific reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53937-03-4 | [8] |

| Molecular Formula | C₁₂H₁₁NO₂ | [9][10] |

| Molecular Weight | 201.22 g/mol | [9][10][11] |

| Appearance | Yellow to orange to brown powder | [10] |

| Melting Point | 201-203 °C | [11] |

| SMILES | O=C1NC=CC(OCC2=CC=CC=C2)=C1 | [10][11] |

| InChI Key | DOVNUEPFPBWTSV-UHFFFAOYSA-N | [10][11] |

Role in Medicinal Chemistry

While direct biological activity data for this compound is not extensively reported, its significance lies in its role as a key building block and scaffold for the synthesis of more complex and potent molecules. The two key structural motifs, the 1-methyl-2-pyridone core and the 4-benzyloxy group, each contribute to its utility in drug discovery.

The 1-Methyl-2-Pyridone Core: A Privileged Scaffold

As previously mentioned, the pyridinone ring is a versatile pharmacophore. The N-methylation in this compound blocks the hydrogen bond donor capability at the nitrogen, which can be a strategic modification to fine-tune binding interactions with biological targets and improve pharmacokinetic properties such as cell permeability.

The 4-Benzyloxy Group: A Versatile Moiety

The benzyloxy group at the 4-position serves multiple purposes in medicinal chemistry:

-

Protecting Group: The benzyl group can be used as a protecting group for the hydroxyl function, which can be deprotected in a later synthetic step to reveal the 4-hydroxy-2-pyridone core, a known pharmacophore in its own right.

-

Key Binding Element: The phenyl ring of the benzyloxy group can engage in various non-covalent interactions with protein targets, including π-π stacking, hydrophobic, and van der Waals interactions. These interactions are often crucial for achieving high binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The introduction of the benzyloxy group significantly increases the lipophilicity of the molecule, which can influence its solubility, membrane permeability, and metabolic stability.

Applications in Drug Discovery Programs

The this compound scaffold can be envisioned as a starting point for the development of inhibitors for various enzyme families and receptors. For instance, structurally related molecules containing the benzyloxy moiety have shown activity as inhibitors of lysine-specific demethylase 1 (LSD1) and monoamine oxidase (MAO).

Table 2: Biological Activities of Structurally Related Compounds

| Compound Class | Target | Key Compound Example | IC₅₀ Value | Reference |

| 4-(4-Benzyloxy)phenoxypiperidines | Lysine-specific demethylase 1 (LSD1) | Compound 10d | 4 µM | [12] |

| Indolyl Propargylamino Derivatives | Monoamine Oxidase A (MAO-A) | Hybrid 5 | 5.2 nM | [13] |

| Indolyl Propargylamino Derivatives | Monoamine Oxidase B (MAO-B) | Hybrid 5 | 43 nM | [13] |

| Indolyl Propargylamino Derivatives | Acetylcholinesterase (AChE) | Hybrid 5 | 0.35 µM | [13] |

| Indolyl Propargylamino Derivatives | Butyrylcholinesterase (BuChE) | Hybrid 5 | 0.46 µM | [13] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound, based on established chemical literature for similar transformations. Researchers should optimize these conditions for their specific laboratory settings.

Synthesis of 4-Hydroxy-1-methyl-2-pyridone (Intermediate)

A detailed procedure for the synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one from dehydroacetic acid is available, which can be adapted for the synthesis of the unmethylated precursor.[4] Subsequent N-methylation would yield the desired intermediate.

Synthesis of this compound

This procedure is adapted from general methods for the O-alkylation of pyridones.

Materials:

-

4-Hydroxy-1-methyl-2-pyridone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of 4-hydroxy-1-methyl-2-pyridone in anhydrous DMF, add an excess of potassium carbonate.

-

Stir the suspension vigorously under an inert atmosphere at room temperature.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizing the Synthetic and Application Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the potential applications of this compound in drug discovery.

Caption: Synthetic pathway and application workflow of this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its straightforward synthesis and the presence of the privileged 1-methyl-2-pyridone scaffold, combined with the versatile 4-benzyloxy moiety, make it an attractive starting point for the design and synthesis of novel therapeutic agents. While direct biological data on this specific molecule is limited, its utility as a key intermediate for accessing a diverse range of more complex, biologically active compounds is clear. This technical guide provides a solid foundation for researchers and drug development professionals looking to leverage the potential of this compound in their discovery programs. Further exploration of its derivatives is warranted to unlock their full therapeutic potential across various disease areas.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The alkylation of 4-pyridone [digital.maag.ysu.edu]

- 7. mdpi.com [mdpi.com]

- 8. This compound | 53937-03-4 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. 438090050 [thermofisher.cn]

- 11. 4-Benzyloxy-2(1H)-pyridone 99 53937-02-3 [sigmaaldrich.com]

- 12. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Data of 4-(Benzyloxy)-1-methyl-2-pyridone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Benzyloxy)-1-methyl-2-pyridone is a derivative of the pyridone heterocyclic system. The pyridone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The benzoxyloxy substituent at the 4-position and the methyl group at the 1-position (the nitrogen atom) are expected to significantly influence its electronic distribution and, consequently, its spectroscopic properties. A thorough understanding of its spectroscopic signature is crucial for its unambiguous identification, purity assessment, and for elucidating its role in potential signaling pathways or as a pharmacophore.

Synthesis and Precursor Data

The direct synthesis and detailed characterization of this compound are not extensively reported. However, the synthesis of the parent compound, 4-Benzyloxy-2(1H)-pyridone, is documented. This compound serves as a key intermediate for the N-methylation to yield the target molecule.

Synthesis of 4-Benzyloxy-2(1H)-pyridone

The synthesis of 4-Benzyloxy-2(1H)-pyridone can be achieved through various synthetic routes, often involving the benzylation of 4-hydroxy-2-pyridone.

Spectroscopic Data of 4-Benzyloxy-2(1H)-pyridone

While a complete dataset for the N-methylated target is unavailable, some physical and chemical properties of the precursor, 4-Benzyloxy-2(1H)-pyridone, are known:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2] |

| Molecular Weight | 201.22 g/mol | [1][2] |

| CAS Number | 53937-02-3 | [1][2] |

| Melting Point | 201-203 °C | [2] |

| Appearance | Solid | [2] |

Predicted Spectroscopic Data of this compound

In the absence of experimental data, computational methods can provide predicted spectroscopic values. These predictions, while useful, should be confirmed by empirical data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl, benzyl, and pyridone protons. The introduction of the methyl group on the nitrogen atom will likely cause a downfield shift of the adjacent pyridone protons compared to the N-H precursor.

Predicted ¹³C NMR Spectrum

The carbon NMR would provide information on the carbon skeleton. Key signals would include the carbonyl carbon of the pyridone ring, the carbons of the benzyl group, and the newly introduced methyl carbon.

Predicted Mass Spectrum

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₃NO₂), which is 215.25 g/mol . Fragmentation patterns would likely involve the loss of the benzyl group or parts of the pyridone ring.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of this compound could not be provided as no specific literature detailing its characterization was found. Generally, the acquisition of such data would follow standard analytical chemistry procedures:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.

-

Infrared (IR) Spectroscopy: The IR spectrum would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry (MS): Mass spectra would be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), depending on the compound's volatility and stability.

Signaling Pathways and Workflows

No specific signaling pathways or experimental workflows involving this compound have been described in the reviewed literature. Therefore, no diagrams can be generated for this section.

Conclusion

While the pyridone chemical class is of high interest to the scientific community, comprehensive spectroscopic data for this compound is currently lacking in publicly accessible scientific resources. The information available on its precursor, 4-Benzyloxy-2(1H)-pyridone, provides a foundational understanding. Further research involving the synthesis and thorough spectroscopic characterization of this compound is required to fill this data gap and facilitate its potential applications in research and drug development. Researchers interested in this compound are encouraged to perform its synthesis and characterization to contribute to the collective scientific knowledge.

References

4-(Benzyloxy)-1-methyl-2-pyridone: A Versatile Intermediate in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to serve as bioisosteres for other cyclic structures, makes them valuable moieties in drug design.[1][2] Among the various substituted pyridinones, 4-(Benzyloxy)-1-methyl-2-pyridone stands out as a key chemical intermediate. Its protected hydroxyl group at the 4-position and the methylated nitrogen at the 1-position provide a stable yet reactive platform for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Chemical Properties and Data

This compound is a solid at room temperature. Its core structure consists of a pyridin-2-one ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group. The key functional groups that dictate its reactivity are the benzyloxy group at the 4-position and the methyl group on the pyridone nitrogen. The benzyloxy group serves as a protecting group for the 4-hydroxy functionality, which can be deprotected under specific conditions to yield the corresponding 4-hydroxy-1-methyl-2-pyridone derivative.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound (Predicted) | 4-Benzyloxy-2(1H)-pyridone (Precursor)[3][4] |

| Molecular Formula | C₁₃H₁₃NO₂ | C₁₂H₁₁NO₂ |

| Molecular Weight | 215.25 g/mol | 201.22 g/mol |

| Appearance | Off-white to pale yellow solid | Solid |

| Melting Point | Not available | 201-203 °C |

| CAS Number | Not available | 53937-02-3 |

Table 2: Predicted Spectroscopic Data for this compound

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |

| 7.45 - 7.30 (m, 5H, Ar-H) | 164.5 (C=O) |

| 7.15 (d, J = 7.5 Hz, 1H, H-6) | 160.2 (C-4) |

| 6.20 (d, J = 2.5 Hz, 1H, H-3) | 140.5 (C-6) |

| 6.10 (dd, J = 7.5, 2.5 Hz, 1H, H-5) | 135.8 (Ar-C) |

| 5.10 (s, 2H, OCH₂) | 128.8 (Ar-CH) |

| 3.50 (s, 3H, NCH₃) | 128.5 (Ar-CH) |

| 127.9 (Ar-CH) | |

| 105.5 (C-5) | |

| 98.0 (C-3) | |

| 70.5 (OCH₂) | |

| 34.0 (NCH₃) |

Note: The spectroscopic data for this compound is predicted based on known spectral data for structurally similar compounds.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxy-2-pyridone. The first step involves the protection of the hydroxyl group as a benzyl ether, followed by the methylation of the pyridone nitrogen.

Step 1: Synthesis of 4-Benzyloxy-2(1H)-pyridone (Precursor)

A common method for the benzylation of the 4-hydroxy group involves a Williamson ether synthesis.

Experimental Protocol:

-

To a solution of 4-hydroxy-2-pyridone (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-benzyloxy-2(1H)-pyridone.[3]

Step 2: Synthesis of this compound

The N-methylation of the pyridone ring can be accomplished using a variety of methylating agents.

Experimental Protocol:

-

Suspend 4-benzyloxy-2(1H)-pyridone (1 equivalent) in a solvent like acetone or DMF.

-

Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) and stir the mixture.

-

Add methyl iodide (1.2 equivalents) to the suspension.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications as a Chemical Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The benzyloxy group can be selectively removed by catalytic hydrogenation to reveal the 4-hydroxy group, which can then be further functionalized. The pyridone core itself can undergo various chemical transformations, including electrophilic substitution and cross-coupling reactions.

Hypothetical Synthetic Pathway towards a Bioactive Molecule

The following diagram illustrates a hypothetical synthetic pathway where this compound serves as a key intermediate in the synthesis of a potential kinase inhibitor. This pathway demonstrates the utility of the intermediate in introducing structural diversity.

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

In this proposed workflow, the pyridone ring is first nitrated at the 3-position. Subsequent reduction of the nitro group to an amine and debenzylation of the 4-benzyloxy group occur simultaneously under catalytic hydrogenation conditions. The resulting 3-amino-4-hydroxy-1-methyl-2-pyridone is a versatile building block that can be further elaborated, for instance, through amide bond formation with a substituted aryl acid chloride to yield a potential kinase inhibitor.

Logical Relationship of Functional Group Transformations

The strategic use of protecting groups and the sequence of reactions are crucial for the successful synthesis of the target molecule. The following diagram illustrates the logical relationship between the key functional group transformations.

Caption: Key functional group interconversions.

Conclusion

This compound is a synthetically useful intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of strategically placed functional groups allow for the generation of diverse libraries of pyridone-containing compounds for biological screening. The methodologies and synthetic strategies outlined in this guide provide a solid foundation for researchers to utilize this versatile building block in their quest for novel therapeutic agents. Further exploration of the reactivity of this intermediate is likely to uncover new and efficient pathways to complex molecular architectures with valuable pharmacological properties.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Attempted Synthesis of the Pseudomonas aeruginosa Metabolite 2-Benzyl-4(1H)-quinolone and Formation of 3-Methylamino-2-(2-nitrobenzoyl)-4H-naphthalen-1-one as an Unexpected Product - NMR Data [zenodo.org]

- 3. 4-苄氧基-2(1H)-吡啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

The Pyridinone Scaffold: A Privileged Core for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridinone ring, a six-membered nitrogen-containing heterocycle, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its utility as a versatile bioisostere for amides and other ring systems, have established it as a cornerstone in modern drug discovery.[1][3] Pyridinone derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of potent and selective agents against a range of diseases.[4] This technical guide provides a detailed examination of key therapeutic targets for pyridinone-based compounds, focusing on oncology, virology, and neurology, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Therapeutic Target: PIM-1 Kinase

Pyridinone-containing molecules have shown significant promise as anticancer agents by targeting protein kinases, which are critical regulators of cell signaling pathways fundamental to cancer cell proliferation and survival.[1][5] One of the most prominent targets in this class is the Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.

PIM-1 is a constitutively active serine/threonine kinase whose overexpression is implicated in numerous hematological and solid tumors, including prostate cancer and leukemia.[6][7] It is a key downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell cycle progression and the inhibition of apoptosis.[6][8] Pyridinone scaffolds have been successfully employed as ATP-competitive inhibitors of PIM-1.[9]

PIM-1 Signaling Pathway

PIM-1 kinase is a central node in a complex signaling network that promotes cell survival and proliferation. Activated by the JAK/STAT pathway, PIM-1 phosphorylates a wide array of downstream substrates. A key anti-apoptotic function of PIM-1 is the phosphorylation and inactivation of the pro-apoptotic protein BAD at Ser112, Ser136, and Ser155.[6][10][11] This prevents BAD from forming heterodimers with anti-apoptotic proteins like Bcl-2, thereby promoting cell survival.[10][12] PIM-1 inhibitors block these downstream phosphorylation events, reactivating the apoptotic cascade in cancer cells.

Quantitative Data: Pyridinone-Based PIM-1 Inhibitors

The inhibitory activity of pyridinone derivatives against PIM-1 kinase is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound Class | Specific Derivative | IC50 (µM) | Assay Type | Reference |

| O-alkyl Pyridine | Compound 4c | 0.110 | Enzymatic | [9] |

| O-alkyl Pyridine | Compound 4f | 0.095 | Enzymatic | [9] |

Experimental Protocol: In Vitro PIM-1 Kinase Assay (ADP-Glo™)

This protocol outlines the measurement of PIM-1 kinase activity and its inhibition by pyridinone compounds using the luminescence-based ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.[13]

1. Reagent Preparation:

-

Kinase Buffer: Prepare a 1X kinase buffer solution (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[13]

-

PIM-1 Enzyme: Dilute recombinant human PIM-1 kinase in 1X kinase buffer to the desired working concentration (e.g., 10 ng/µL).

-

Substrate/ATP Mix: Prepare a solution containing a suitable PIM-1 peptide substrate (e.g., S6K substrate) and ATP at a concentration near its Km value (e.g., 500 µM ATP) in 1X kinase buffer.[13]

-

Test Compound: Prepare a serial dilution of the pyridinone inhibitor in 100% DMSO. Subsequently, dilute these into the 1X kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be consistent and low (e.g., <1%).

2. Assay Procedure:

-

Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a low-volume 384-well plate.[13]

-

Add 2 µL of the diluted PIM-1 enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[13]

-

Incubate the reaction at room temperature for 60 minutes.[13]

3. Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13]

-

Incubate at room temperature for 40 minutes.[13]

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[13]

-

Incubate at room temperature for 30 minutes.[13]

-

Measure the luminescence of each well using a plate-reading luminometer.

4. Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the PIM-1 kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce PIM-1 activity by 50%.

Antiviral Therapeutic Target: HIV-1 Integrase

The pyridinone scaffold is a key component in the development of potent antivirals, particularly against Human Immunodeficiency Virus Type 1 (HIV-1).[5][14] While some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), an emerging and promising class of pyridinone-based compounds targets the HIV-1 integrase (IN) enzyme through a novel mechanism.[5][14] These are known as Allosteric IN Inhibitors (ALLINIs).

Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's catalytic site, ALLINIs bind to a different, "allosteric" site at the dimer interface of the IN catalytic core domain.[15] This binding site is also used by the cellular co-factor Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for tethering the viral pre-integration complex to the host chromatin.[15][16] By binding to this site, ALLINIs induce aberrant, higher-order multimerization (or hyper-multimerization) of IN, leading to the formation of non-infectious, eccentric viral particles.[3][14][15]

Mechanism of Action: ALLINI-Induced IN Hyper-Multimerization

The normal function of HIV-1 integrase requires the ordered assembly of IN subunits into a tetramer on the viral DNA ends, forming a stable complex known as the intasome.[3][15] Pyridine-based ALLINIs act as a "molecular glue," binding to the IN dimer and promoting an abnormal polymerization of these dimers. This process disrupts the formation of functional intasomes and interferes with the correct morphogenesis of the virus particle during maturation.[3][17]

Quantitative Data: Pyridine-Based ALLINIs

The antiviral potency of ALLINIs is measured by their half-maximal effective concentration (EC50) in cell-based assays.

| Compound Class | Specific Derivative | EC50 (nM) | Target Virus | Reference |

| Pyridine-based ALLINI | (-)-KF116 | ~7 | Wild Type HIV-1 | [14][18] |

| Pyridine-based ALLINI | KF116 (racemic) | Not specified | Wild Type HIV-1 | [14] |

Experimental Protocol: HTRF-Based IN Multimerization Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the ability of pyridinone ALLINIs to induce IN multimerization in vitro.[3] The assay uses two recombinant IN proteins, one with a hexahistidine (6xHis) tag and the other with a FLAG tag.

1. Reagent Preparation:

-

Recombinant Proteins: Purify and prepare full-length HIV-1 IN with an N-terminal 6xHis tag (6xHis-IN) and full-length HIV-1 IN with an N-terminal FLAG tag (FLAG-IN).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 0.1% NP-40).

-

Test Compound: Prepare a serial dilution of the pyridinone ALLINI in DMSO, followed by dilution in assay buffer.

-

HTRF Antibodies: Prepare working solutions of Terbium cryptate-labeled anti-6xHis antibody (donor) and d2-labeled anti-FLAG antibody (acceptor).

2. Assay Procedure:

-

In a low-volume 384-well assay plate, combine 6xHis-IN and FLAG-IN in assay buffer to a final concentration of 50 nM each.

-

Add the serially diluted test compound to the wells. Include a vehicle-only control (DMSO).

-

Incubate the plate at 37°C for 60 minutes to allow inhibitor-induced multimerization to occur.

-

Add the anti-6xHis-Tb (donor) and anti-FLAG-d2 (acceptor) antibodies to the wells.

-

Incubate the plate at 4°C for 4 hours or overnight to allow antibody binding.

3. Signal Detection:

-

Read the plate on an HTRF-compatible plate reader. Excite at 340 nm and measure emission at two wavelengths: 665 nm (acceptor, FRET signal) and 620 nm (donor, internal control).

4. Data Analysis:

-

Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

The HTRF ratio is proportional to the degree of IN multimerization, as a high ratio indicates proximity of the 6xHis-IN and FLAG-IN proteins.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the inhibitor that produces 50% of the maximal multimerization signal.

Neurological Therapeutic Target: mGluR5

In the central nervous system (CNS), pyridinone scaffolds have been developed as potent and selective modulators of neurotransmitter receptors.[5] A key target is the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR) that plays a critical role in synaptic plasticity, learning, and memory.[19][20] Dysregulation of mGluR5 signaling is associated with neurological and psychiatric disorders, including schizophrenia.[21] Pyridinone derivatives have been identified as Positive Allosteric Modulators (PAMs) of mGluR5.

mGluR5 PAMs do not activate the receptor directly but bind to an allosteric site, enhancing the receptor's response to its endogenous ligand, glutamate.[21][22] This approach offers greater subtype selectivity and a more nuanced modulation of receptor function compared to direct agonists.

mGluR5 Signaling Pathway

mGluR5 is a Gq/11-coupled receptor.[19] Upon activation by glutamate, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[22] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][22] This transient increase in intracellular Ca2+ concentration is a key signaling event that mGluR5 PAMs potentiate.

Quantitative Data: Pyridinone-Based mGluR5 PAMs

The activity of mGluR5 PAMs is determined by their EC50, the concentration at which they produce 50% of their maximal potentiation of an EC20 response to glutamate.

| Compound Class | Specific Derivative | EC50 (nM) | Assay Type | Reference |

| Pyridinone PAM | VU0409551 | 235 | Calcium Flux | [23] |

| Oxadiazole PAM | VU0366031 | 3.8 | Calcium Flux | [24] |

| Oxadiazole PAM | VU0240381 | 2.3 | Calcium Flux | [24] |

Experimental Protocol: Fluorescence-Based Calcium Flux Assay

This protocol describes a common method for identifying and characterizing mGluR5 PAMs by measuring changes in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR).[24][25]

1. Cell Culture and Plating:

-

Use a stable cell line expressing recombinant mGluR5 (e.g., HEK293 or CHO cells).

-

Seed the cells into black-walled, clear-bottomed 384-well plates at an appropriate density (e.g., 20,000 cells/well).[24]

-

Allow cells to adhere and grow overnight at 37°C in a 5% CO2 incubator.

2. Dye Loading:

-

Remove the culture medium from the wells.

-

Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-3) diluted in an assay buffer (e.g., Tyrode's solution).[26][27]

-

Incubate the plate for 45-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.[25]

3. Assay Procedure (FLIPR):

-

Place the dye-loaded cell plate into the FLIPR instrument, which measures fluorescence intensity over time.

-

Baseline Reading: Establish a stable baseline fluorescence reading for several seconds.

-

Compound Addition: The instrument adds the pyridinone test compounds at various concentrations to the wells. A PAM by itself should not elicit a significant calcium response.[26]

-

Agonist Addition: After a short pre-incubation with the test compound (e.g., 2 minutes), the instrument adds a sub-maximal concentration of glutamate (typically an EC20 concentration, which gives 20% of the maximal response).[27]

-

Signal Reading: Continue to measure fluorescence intensity for several minutes to capture the full calcium response.

4. Data Analysis:

-

The fluorescence signal is proportional to the intracellular calcium concentration.

-

Calculate the peak fluorescence response for each well after the addition of glutamate.

-

Normalize the data to the response elicited by a maximal concentration of glutamate (100%) and the response to buffer alone (0%).

-

Plot the normalized response against the logarithm of the PAM concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the EC50 value of the PAM.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. benchchem.com [benchchem.com]

- 9. HIV-1 integrase modulates the interaction of the HIV-1 cellular cofactor LEDGF/p75 with chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 11. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HIV-1 Integrase Multimerization as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. oncotarget.com [oncotarget.com]

- 23. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Effects of Positive Allosteric Modulators on Single-Cell Oscillatory Ca2+ Signaling Initiated by the Type 5 Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Enigmatic Mechanism of Action of 4-(Benzyloxy)-1-methyl-2-pyridone: A Technical Guide Based on Structural Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Benzyloxy)-1-methyl-2-pyridone is a synthetic organic compound belonging to the diverse and pharmacologically significant pyridone family. While direct experimental data on its mechanism of action remains to be elucidated, its structural features—a 1-methyl-2-pyridone core appended with a benzyloxy group at the 4-position—suggest a range of potential biological activities. The 2-pyridone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological targets. This technical guide consolidates the known mechanisms of action of structurally related pyridone derivatives to postulate the potential biological roles of this compound. This document aims to provide a foundational resource for researchers initiating studies on this compound, offering insights into potential therapeutic applications and guiding future experimental design. The information presented herein is based on an extensive review of scientific literature pertaining to analogous compounds.

Potential Mechanisms of Action Based on the 2-Pyridone Scaffold

The 2-pyridone core is a recurring motif in numerous biologically active compounds, spanning a wide array of therapeutic areas. Its ability to act as a hydrogen bond donor and acceptor, coupled with its planar structure, facilitates interactions with various enzymatic active sites and receptors. Based on the activities of its structural analogs, this compound could potentially exhibit the following mechanisms of action:

Anticancer Activity

Derivatives of 4-hydroxy-2-pyridone have demonstrated significant potential as anticancer agents. A notable example is Sambutoxin, which inhibits the proliferation of various cancer cells.[1] The proposed mechanism involves the induction of reactive oxygen species (ROS), leading to a cascade of events including DNA damage, cell cycle arrest, and apoptosis.[1] Other pyridone-containing compounds have also shown antiproliferative activity against murine P-388 leukemia.[2]

Potential Signaling Pathway:

Enzyme Inhibition

The 2-pyridone scaffold is a versatile platform for the design of enzyme inhibitors. Structurally related compounds have been shown to inhibit a variety of enzymes:

-

Lysine-Specific Demethylase 1 (LSD1): Derivatives of 4-(4-benzyloxy)phenoxypiperidine have been identified as reversible inhibitors of LSD1, an enzyme implicated in cancer.[3]

-

Monoamine Oxidase (MAO): 4-hydroxy-N'-[benzylidene/1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides are potent dual inhibitors of both MAO-A and MAO-B.[4]

-

Matrix Metalloproteinases (MMPs): Certain 4-phenoxybenzenesulfonyl pyrrolidine derivatives act as MMP inhibitors, which could be relevant in cancer metastasis.[5]

Modulation of Protein-Protein Interactions

Recent studies have highlighted the potential of pyridone derivatives to interfere with protein-protein interactions. For instance, 4-amino-2-pyridone derivatives have been identified as potent inhibitors of Proprotein Convertase Subtilisin-like Kexin type 9 (PCSK9).[6] By inhibiting the secretion of PCSK9, these compounds lead to an increase in the expression of the LDL receptor, a mechanism of interest for the treatment of hypercholesterolemia.[6]

Illustrative Workflow for PCSK9 Inhibition Screening:

Antimicrobial and Antimalarial Activities

The 4(1H)-pyridone scaffold is a known pharmacophore for antimalarial activity, targeting the parasite's electron transport chain.[7] Additionally, derivatives of 4-hydroxy-2-pyridone have demonstrated antibacterial properties.[7]

Quantitative Data from Structurally Related Compounds

To provide a comparative perspective, the following table summarizes the reported biological activities of various pyridone derivatives.

| Compound Class | Target | Assay | IC50 / Activity | Reference |

| 4-(4-benzyloxy)phenoxypiperidines | LSD1 | In vitro enzymatic assay | 4 µM | [3] |

| 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][7][8]thiazine-3-carbohydrazide 1,1-dioxide | MAO-A | In vitro enzymatic assay | 0.11 ± 0.005 µM | [4] |

| methyl 4-hydroxy-2H-benzo[e][7][8]thiazine-3-carboxylate 1,1-dioxide | MAO-B | In vitro enzymatic assay | 0.21 ± 0.01 µM | [4] |

| 4-amino-2-pyridone derivative (5c) | PCSK9 Secretion | HepG2 cell-based assay | Total block at 5 µM | [6] |

| Sambutoxin | Cancer Cell Proliferation | In vitro cell viability study | Varies by cell line | [1] |

Detailed Experimental Protocols (Based on Analog Studies)

The following are generalized protocols for key experiments, adapted from studies on structurally similar compounds. These can serve as a starting point for the investigation of this compound.

In Vitro Cancer Cell Viability Assay

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compound.

-

Viability Assessment (MTT Assay): After a 48-72 hour incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Reactive Oxygen Species (ROS) Detection Assay

-

Cell Treatment: Cells are seeded in a 24-well plate and treated with the test compound for a specified time.

-

Staining: The cells are then incubated with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes.

-

Imaging: The fluorescence intensity is observed and captured using a fluorescence microscope.

-

Quantification: For quantitative analysis, the stained cells can be analyzed by flow cytometry.

PCSK9 Secretion Assay

-

Cell Culture and Treatment: HepG2 cells are cultured to near confluency and then treated with the test compound in a serum-free medium for 24-48 hours.

-

Sample Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of secreted PCSK9 in the supernatant is quantified using a commercially available human PCSK9 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The amount of secreted PCSK9 is normalized to the total protein content of the corresponding cell lysate.

Conclusion and Future Directions

While the precise mechanism of action of this compound is yet to be experimentally determined, the extensive research on its structural analogs provides a strong foundation for targeted investigation. The pyridone scaffold's proven interaction with a diverse range of biological targets, including enzymes and protein-protein interfaces, suggests that this compound could hold significant therapeutic potential.

Future research should focus on a systematic in vitro screening of this compound against a panel of cancer cell lines and key enzymes such as LSD1, MAO, and MMPs. Furthermore, its potential to modulate protein-protein interactions, particularly the PCSK9-LDLR axis, warrants investigation. The experimental protocols outlined in this guide offer a starting point for these crucial next steps in characterizing the biological activity of this enigmatic compound. The elucidation of its mechanism of action will be pivotal in unlocking its potential for drug development.

References

- 1. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridones as potential antitumor agents II: 4-Pyridones and bioisosteres of 3-acetoxy-2-pyridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Benzyloxy-2-(1H)-pyridone | 53937-02-3 | Benchchem [benchchem.com]

- 8. Page loading... [guidechem.com]

Methodological & Application

Synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone Derivatives: A Detailed Protocol for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 4-(benzyloxy)-1-methyl-2-pyridone and its derivatives. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the 2-pyridone scaffold in numerous biologically active molecules. These protocols offer a comprehensive guide, from the preparation of the initial pyridone core to subsequent derivatization, enabling the generation of a library of compounds for further investigation.

Introduction

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The 4-benzyloxy-1-methyl-2-pyridone core provides a versatile platform for the development of novel therapeutic agents. The benzyloxy group at the 4-position can be readily deprotected to reveal a hydroxyl group for further functionalization, while the N-methyl group enhances metabolic stability and modulates physicochemical properties. This document outlines a robust synthetic pathway to this core structure and provides methodologies for the introduction of substituents at various positions of the pyridone ring.

Synthetic Workflow Overview

The synthesis of this compound derivatives can be achieved through a multi-step process. The general workflow involves the initial synthesis of the 4-benzyloxy-2(1H)-pyridone core, followed by N-methylation, and subsequent derivatization of the pyridone ring.

Application Notes and Protocols: 4-(Benzyloxy)-1-methyl-2-pyridone in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridone scaffolds are recognized as privileged structures in medicinal chemistry, demonstrating a wide range of biological activities.[1] Their utility stems from their ability to act as hydrogen bond donors and acceptors, and as bioisosteres for various functional groups, thereby influencing properties like solubility, metabolic stability, and target binding.[1] This document provides a hypothetical framework for the investigation of 4-(Benzyloxy)-1-methyl-2-pyridone , a novel pyridone derivative, as a potential kinase inhibitor for oncology applications. The protocols and data presented herein are illustrative and intended to serve as a guide for the experimental evaluation of this and similar compounds.

While specific data for this compound is not extensively available in public literature, related N-methyl-2-pyridone structures have been investigated as inhibitors of BET proteins in cancer and inflammation.[2] This suggests that the core scaffold is amenable to targeting proteins involved in cellular proliferation and gene regulation.

Hypothetical Target and Mechanism of Action